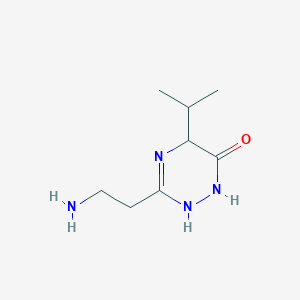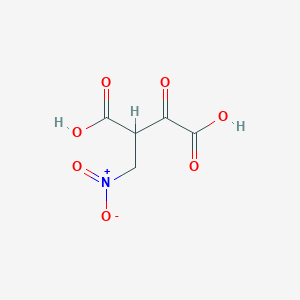
2-(Nitromethyl)-3-oxosuccinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Nitromethyl)-3-oxosuccinic acid is an organic compound that features both nitro and keto functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Nitromethyl)-3-oxosuccinic acid typically involves the nitration of a suitable precursor compound. One common method is the nitration of succinic acid derivatives using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher efficiency and safety. Additionally, the use of alternative nitrating agents such as sodium nitrite or silver nitrate can be explored to optimize the production process .
化学反応の分析
Types of Reactions: 2-(Nitromethyl)-3-oxosuccinic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted succinic acid derivatives.
科学的研究の応用
2-(Nitromethyl)-3-oxosuccinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways involving nitro compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Nitromethyl)-3-oxosuccinic acid involves its interaction with molecular targets through its nitro and keto functional groups. The nitro group can participate in redox reactions, while the keto group can form hydrogen bonds and interact with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
2-Nitropropane: A simple nitroalkane with similar reactivity.
3-Nitrobenzoic acid: An aromatic nitro compound with different electronic properties.
2-Oxoglutaric acid: A keto acid with similar structural features but different reactivity.
Uniqueness: 2-(Nitromethyl)-3-oxosuccinic acid is unique due to the presence of both nitro and keto groups in a single molecule, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and various applications .
特性
分子式 |
C5H5NO7 |
|---|---|
分子量 |
191.10 g/mol |
IUPAC名 |
2-(nitromethyl)-3-oxobutanedioic acid |
InChI |
InChI=1S/C5H5NO7/c7-3(5(10)11)2(4(8)9)1-6(12)13/h2H,1H2,(H,8,9)(H,10,11) |
InChIキー |
PFCRRSWIUSIJSW-UHFFFAOYSA-N |
正規SMILES |
C(C(C(=O)C(=O)O)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1-(2-((3'-fluoro-[1,1'-biphenyl]-3-YL)amino)-2-oxoethyl)-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B15234473.png)
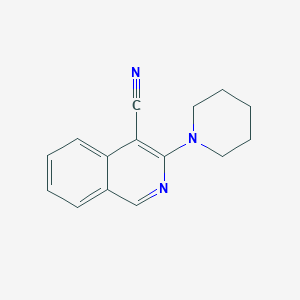
![2,2-Dimethyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one](/img/structure/B15234493.png)
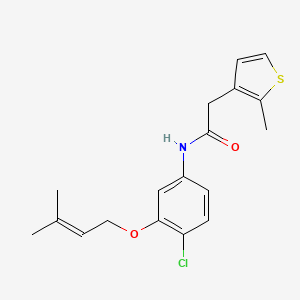
![4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[(thiophen-2-yl)carbonyl]piperidine](/img/structure/B15234509.png)
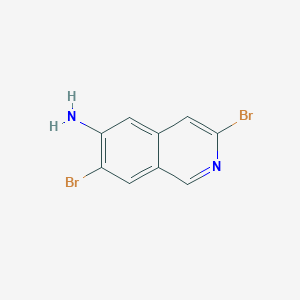
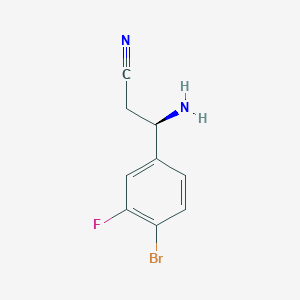
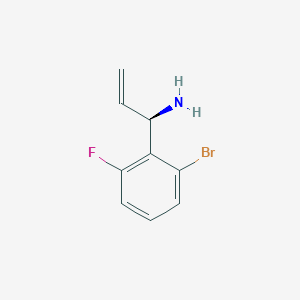
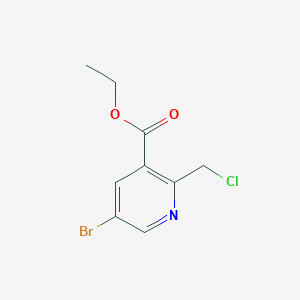
![[(3R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15234557.png)

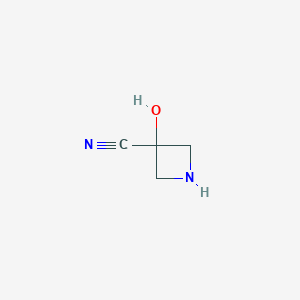
![tert-butylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B15234574.png)
